molecular formula C20H30Cl2N2O2S B043355 A-7 Hydrochloride CAS No. 79127-24-5

A-7 Hydrochloride

Cat. No. B043355
CAS RN: 79127-24-5
M. Wt: 433.4 g/mol
InChI Key: XDJCAQBTSCRBHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of A-7 Hydrochloride is represented by the formula C20H29Cl2NO2S . The InChI Key is XDJCAQBTSCRBHS-UHFFFAOYSA-N . The compound has a molecular weight of 433.4 .


Physical And Chemical Properties Analysis

A-7 Hydrochloride is a white to off-white crystalline powder . It has a melting point of 186-188°C and is soluble to 50mM in DMSO . The compound has a molecular weight of 433.4 .

Scientific Research Applications

Drug Targeting and Controlled Drug Delivery

A-7 Hydrochloride plays a pivotal role in the pharmaceutical industry as a release rate modifier . It is used to control the release of drugs into the system, ensuring a steady and targeted delivery. This controlled release mechanism is crucial for drugs that require a sustained therapeutic effect over an extended period .

Solubilizer in Drug Formulation

In drug formulation, A-7 Hydrochloride acts as a solubilizer , enhancing the solubility of drugs that have poor water solubility. This is particularly important for increasing the bioavailability of certain medications, allowing them to be absorbed more efficiently by the body .

Stabilizer for Pharmaceutical Products

Stability is key in pharmaceuticals, and A-7 Hydrochloride serves as a stabilizer for various drug formulations. It helps maintain the integrity and efficacy of the active pharmaceutical ingredients over time, preventing degradation and ensuring consistent therapeutic effects .

Permeation Enhancer

A-7 Hydrochloride is utilized as a permeation enhancer to improve the biopharmaceutical performance of drugs. It facilitates the absorption of medications through biological membranes, thus enhancing their effectiveness .

Calmodulin Antagonist in Cell Research

In cellular research, A-7 Hydrochloride is identified as a calmodulin antagonist . It binds to calmodulin, a protein that plays a significant role in cell processes such as inflammation and muscle contraction, thereby inhibiting its action. This application is crucial for studying various cellular mechanisms and developing treatments for related disorders .

Bioprocessing and Cell Culture

A-7 Hydrochloride finds its application in bioprocessing and cell culture . It is used in the cultivation of cells for research purposes, where it may act to modulate the growth environment, affecting cell proliferation and differentiation .

Safety and Hazards

A-7 Hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(10-aminodecyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O2S.ClH/c21-19-13-9-12-18-17(19)11-10-14-20(18)26(24,25)23-16-8-6-4-2-1-3-5-7-15-22;/h9-14,23H,1-8,15-16,22H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJCAQBTSCRBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657036
Record name N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A-7 Hydrochloride

CAS RN

79127-24-5
Record name N-(10-Aminodecyl)-5-chloronaphthalene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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